molecular formula C9H14N2O B597775 6-Isopropoxy-5-methylpyridin-3-amine CAS No. 1249761-56-5

6-Isopropoxy-5-methylpyridin-3-amine

Cat. No.: B597775
CAS No.: 1249761-56-5
M. Wt: 166.224
InChI Key: NXDNQXOKILIMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-5-methylpyridin-3-amine can be achieved through a series of chemical reactions. One common method involves the Suzuki cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve good yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Isopropoxy-5-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isopropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-3-amine: Lacks the isopropoxy group, making it less lipophilic.

    6-Methoxy-5-methylpyridin-3-amine: Contains a methoxy group instead of an isopropoxy group, which can affect its reactivity and binding properties.

    6-Ethoxy-5-methylpyridin-3-amine: Similar structure but with an ethoxy group, which can influence its physical and chemical properties.

Uniqueness

6-Isopropoxy-5-methylpyridin-3-amine is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature can make it more effective in crossing biological membranes and interacting with specific molecular targets compared to its analogs.

Properties

IUPAC Name

5-methyl-6-propan-2-yloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDNQXOKILIMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734394
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249761-56-5
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.